molecular formula C14H23N3O B13217170 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B13217170
M. Wt: 249.35 g/mol
InChI Key: QSNPYHYVJVTZLU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Piperidine Protons : The axial and equatorial protons of the piperidine ring resonate at δ 2.4–3.1 ppm (multiplet), with coupling constants (J = 10–12 Hz) indicative of chair conformation.
    • Methylene Bridge : The -CH₂- linker appears as a singlet at δ 3.8–4.0 ppm due to restricted rotation.
    • Cyclohexyl Protons : Axial protons resonate at δ 1.2–1.6 ppm (multiplet), while equatorial protons show upfield shifts at δ 1.0–1.3 ppm.
  • ¹³C NMR :

    • Oxadiazole Carbons : The C-5 carbon of the oxadiazole ring is deshielded (δ 165–170 ppm), while C-3 (cyclohexyl-attached) appears at δ 110–115 ppm.
    • Piperidine Carbons : The quaternary carbon adjacent to nitrogen resonates at δ 45–50 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • N-O Stretch : 1250–1280 cm⁻¹ (oxadiazole ring).
  • C=N Stretch : 1600–1630 cm⁻¹ (oxadiazole and imine groups).
  • C-H Stretch (Cyclohexyl) : 2850–2920 cm⁻¹ (sp³ hybridized C-H).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z = 285.2 ([M+H]⁺), consistent with the molecular formula C₁₅H₂₃N₃O.
  • Fragmentation Patterns :
    • Loss of cyclohexyl radical (m/z 198.1).
    • Cleavage of the methylene bridge (m/z 154.0, piperidine fragment).

Table 2: Characteristic Spectral Peaks

Technique Key Signals Assignment
¹H NMR δ 3.8–4.0 (s, 2H) Methylene bridge
¹³C NMR δ 165–170 (C-5 oxadiazole) Oxadiazole aromaticity
IR 1250–1280 cm⁻¹ N-O stretch
MS m/z 285.2 ([M+H]⁺) Molecular ion

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2

InChI Key

QSNPYHYVJVTZLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CC3CCNCC3

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

  • Principle: Condensation of amidoximes with activated carboxylic acid derivatives (acyl chlorides, esters, or anhydrides) under cyclization conditions to form the oxadiazole ring.
  • Typical Conditions:
    • Use of coupling agents such as EDC, DCC, CDI, TBTU, or T3P to activate carboxylic acids or esters.
    • Catalysts like pyridine or tetrabutylammonium fluoride (TBAF) to improve yields.
    • Reaction temperatures ranging from ambient to reflux (~80 °C).
  • Yields: Generally good, ranging from moderate to excellent (35–97%), depending on substituents and conditions.
  • Advantages: Straightforward and versatile, allowing substitution variation on both amidoxime and acid components.
  • Limitations: Harsh conditions can affect sensitive groups; purification can be challenging.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

  • Principle: Cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring.
  • Challenges: Low reactivity of nitriles, side reactions leading to oxadiazole oxides, and poor yields.
  • Catalysts: Platinum(IV) complexes have been used to improve reaction efficiency but are expensive and have solubility issues.
  • Yields: Often low, with difficult purification.

Microwave-Assisted Synthesis

  • Microwave irradiation has been applied to accelerate amidoxime and acyl chloride/ester cyclizations, yielding 3,5-disubstituted-1,2,4-oxadiazoles rapidly (minutes to hours) with good to excellent yields.
  • This method reduces solvent use and reaction time, representing a more environmentally friendly approach.

Specific Preparation Method for 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Based on the general synthetic routes and the chemical structure, the preparation involves:

Synthesis of 3-Cyclohexyl-1,2,4-oxadiazole Intermediate

  • Step 1: Preparation of cyclohexyl amidoxime
    • Starting from cyclohexanecarbonitrile, reaction with hydroxylamine hydrochloride under basic conditions produces cyclohexyl amidoxime.
  • Step 2: Cyclization with a suitable carboxylic acid derivative (e.g., piperidine-5-carboxylic acid ester or acid chloride)
    • Amidoxime reacts with activated ester or acid chloride of piperidine derivative to form the 1,2,4-oxadiazole ring fused to the cyclohexyl group.

Representative Synthetic Scheme and Reaction Conditions

Step Reactants Conditions Yield (%) Notes
1 Cyclohexanecarbonitrile + Hydroxylamine hydrochloride Aqueous base, reflux, 4-6 h 70-85 Formation of cyclohexyl amidoxime
2 Cyclohexyl amidoxime + Piperidine-5-carboxylic acid methyl ester + Coupling agent (e.g., T3P) TEA, 80 °C, 0.5-6 h 87-97 Cyclization to form oxadiazole ring
3 5-(Bromomethyl)-3-cyclohexyl-1,2,4-oxadiazole + Piperidine Base, room temp to reflux, 12 h 60-80 Nucleophilic substitution to attach piperidine

Note: The exact yields and reaction times may vary depending on reagent purity, solvent, and catalyst choice.

Advanced Synthetic Techniques and Recent Developments

  • One-pot syntheses: Recent methods allow amidoximes and carboxylic acids or esters to react directly in superbase media (e.g., NaOH/DMSO) at room temperature, simplifying the process and reducing purification steps, though with variable yields (11–90%).
  • Vilsmeier reagent activation: Activation of carboxylic acids with Vilsmeier reagents has improved yields (61–93%) and allowed one-pot synthesis of 3,5-disubstituted oxadiazoles.
  • Microwave-assisted synthesis: Enables rapid reaction times (minutes), high yields, and reduced solvent use, advantageous for scale-up and green chemistry.
  • Tandem reactions: Use of nitroalkenes with arenes and nitriles in superacid media (TfOH) has been reported to yield oxadiazoles efficiently but requires acid-resistant substrates.

Summary Table of Preparation Methods for 1,2,4-Oxadiazole Derivatives Relevant to the Target Compound

Method Key Reactants Catalyst/Activator Temp & Time Yield Range Advantages Disadvantages
Amidoxime + Acyl Chloride Amidoxime + Acyl chloride Pyridine, TBAF 80 °C, 0.5-6 h 70-97% Good yields, simple Harsh conditions, purification
Amidoxime + Activated Ester Amidoxime + Methyl/Ethyl ester + EDC/T3P TEA, 80 °C 0.5-6 h 87-97% Mild, efficient Expensive reagents
One-pot Superbase Amidoxime + Carboxylic acid ester NaOH/DMSO RT, 4-24 h 11-90% Simple, no catalyst Long time, variable yield
Microwave-Assisted Amidoxime + Acyl chloride/ester NH4F/Al2O3, K2CO3 Minutes to hours Good to excellent Fast, green Equipment needed
1,3-Dipolar Cycloaddition Nitrile oxide + Nitrile Pt(IV) catalyst RT to reflux, up to 72 h Low Mild conditions Poor yields, expensive catalyst

Chemical Reactions Analysis

Reactions of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring in this compound participates in several characteristic reactions:

Hydrolysis

  • The oxadiazole ring undergoes hydrolysis under acidic or basic conditions to yield intermediates for further functionalization.

    • Acidic hydrolysis : Forms a carboxylic acid derivative via ring opening.

    • Basic hydrolysis : Produces amidoxime intermediates, enabling cyclization reactions with carbonyl compounds .

Cycloaddition Reactions

  • The oxadiazole’s electron-deficient nature facilitates 1,3-dipolar cycloadditions with nitriles or nitrile oxides, forming fused heterocycles like triazoles or tetrazoles .

Functionalization at Position 3

  • The cyclohexyl group at position 3 can undergo halogenation or oxidation to introduce reactive handles (e.g., bromocyclohexane derivatives) for cross-coupling reactions.

Reactions of the Piperidine Ring

The piperidine moiety enables alkylation, acylation, and nucleophilic substitutions:

Alkylation/Acylation

  • The secondary amine in the piperidine ring reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃, DMF):

Reaction TypeReagentProductYield (%)Reference
AlkylationCH₃IN-Methylpiperidine derivative82
AcylationAcClN-Acetylpiperidine derivative75

Ring-Opening Reactions

  • Strong acids (e.g., H₂SO₄) or reducing agents (e.g., LiAlH₄) cleave the piperidine ring to generate linear amines or alcohols.

Functionalization of the Methylene Bridge

The methylene group (-CH₂-) linking the oxadiazole and piperidine serves as a site for oxidation or radical reactions:

  • Oxidation : Using KMnO₄ or CrO₃ converts the bridge to a ketone, enabling subsequent condensations .

  • Radical Bromination : NBS (N-bromosuccinimide) introduces bromine for Suzuki-Miyaura couplings .

Synthetic Methodologies

Microwave-assisted synthesis significantly improves reaction efficiency compared to conventional methods, as shown below:

Reaction StepMethodTimeYield (%)
Oxadiazole-amine couplingMicrowave (70°C)45 s91
Conventional1500 min72
Piperidine alkylationMicrowave (80°C)60 s89
Conventional1440 min74

Data adapted from α-glucosidase inhibitor synthesis studies .

Regioselectivity and Stability

  • Reactions at the oxadiazole’s position 5 are sterically hindered by the cyclohexyl group, favoring substitutions at position 3.

  • The compound’s stability in aqueous media is pH-dependent, degrading rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Mechanistic Insights

  • Oxadiazole Reactivity : The electron-withdrawing nature of the oxadiazole ring increases electrophilicity at position 5, facilitating nucleophilic attacks (e.g., hydrolysis) .

  • Piperidine Activation : Protonation of the piperidine nitrogen enhances its nucleophilicity in alkylation reactions.

Mechanism of Action

The mechanism of action of 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Modifications to the Oxadiazole Substituent

The 3-position of the 1,2,4-oxadiazole ring is a critical determinant of bioactivity. Key analogs and their properties include:

Compound Oxadiazole Substituent Biological Activity/Properties Reference
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Cyclohexyl Enhanced lipophilicity; potential antiproliferative activity (inferred from structural analogs)
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine HCl 1-Methoxycyclopentyl Increased solubility due to methoxy group; molecular weight 301.8 g/mol
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 4-Methylphenyl Higher aromaticity; MIC = 1.6 µg/mL against Mtb H37Rv (structural analogs)
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine Diphenylmethyl Binds CRBP1 (crystal structure resolved at 1.85 Å)
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine HCl Cyclopropyl Reduced steric bulk; lower molecular weight (249.19 g/mol)

Key Trends :

  • Cyclohexyl vs. Aromatic Groups : Cyclohexyl provides intermediate lipophilicity compared to aromatic substituents (e.g., 4-methylphenyl), balancing cell permeability and solubility .
  • Bulky Substituents : Diphenylmethyl and cyclohexyl groups enhance target binding through hydrophobic interactions, as seen in CRBP1 inhibitors .
  • Polar Groups : Methoxycyclopentyl improves solubility but may reduce membrane permeability .

Modifications to the Piperidine Core

The piperidine ring’s substitution pattern influences potency and selectivity:

Compound Piperidine Modification Activity/Properties Reference
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Unsubstituted piperidine Base scaffold; moderate GI50 in DU-145 cells (low µM range for analogs)
1-(3-Bromobenzoyl)-4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine Triazole-linked benzoyl group Enhanced kinase inhibition (screening compound)
GSK1292263 Methylsulfonyl-piperidine GPR119 agonist; EC50 = 120 nM
9-(5-Nitro-2-furoyl)-4-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane Spirocyclic azetidine-piperidine MIC = 1.6 µg/mL against Mtb H37Rv

Key Trends :

  • Unsubstituted Piperidine : Found in antiproliferative agents (GI50 ~2–10 µM) but requires carboxamide groups for activity .
  • Complex Modifications : Triazole or spirocyclic systems (e.g., GSK1292263) improve target specificity and metabolic stability .

Physicochemical and Structural Insights

  • Lipophilicity : Cyclohexyl (LogP ~3.5 estimated) vs. cyclopropyl (LogP ~2.1) and 4-methylphenyl (LogP ~3.0) .
  • Solubility : Polar substituents (e.g., methoxy) improve aqueous solubility but may reduce blood-brain barrier penetration .
  • Steric Effects : Cyclohexyl’s bulk may hinder binding to shallow pockets but enhance affinity for hydrophobic cavities .

Biological Activity

4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound that has garnered attention due to its diverse biological activities. The structure features a piperidine ring linked to a 1,2,4-oxadiazole moiety, which is known for its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: 3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
  • CAS Number: 841-16-7
  • Molecular Formula: C₁₄H₂₄ClN₃O
  • Molecular Weight: 285.82 g/mol

The biological activity of 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is largely attributed to the oxadiazole group. Compounds containing this moiety have been shown to exhibit various mechanisms such as:

  • Enzyme Inhibition:
    • Inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease have been documented, which are crucial for treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
  • Anticancer Activity:
    • The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in human colon adenocarcinoma and other cancer types .
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound may possess antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine:

Activity Target/Pathway IC50 Value Reference
Acetylcholinesterase InhibitionNeurological Disorders2.14 µM
Anticancer (HeLa Cells)Cell Proliferation92.4 µM
AntibacterialESKAPE PathogensMIC comparable to ciprofloxacin

Case Studies

  • Anticancer Research:
    A study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer activity, suggesting that 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine could serve as a lead compound for further development in cancer therapeutics .
  • Neuroprotective Effects:
    Research into the neuroprotective properties of oxadiazole derivatives highlighted their potential in treating neurodegenerative diseases by inhibiting AChE. This mechanism is critical in increasing acetylcholine levels in synaptic clefts, thereby improving cognitive function in Alzheimer's patients .

Q & A

Q. Example Protocol :

React cyclohexanecarbonitrile with hydroxylamine hydrochloride to form cyclohexylamidoxime.

Couple the amidoxime with a piperidine-containing acyl chloride under reflux in anhydrous THF.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Validation : Monitor intermediates using TLC and confirm the final product via 1^1H/13^13C NMR and HRMS. Similar routes are described for analogs like 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine .

Basic: Which spectroscopic and crystallographic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6d_6) shows characteristic peaks: δ 1.2–1.8 ppm (cyclohexyl CH2_2), δ 3.2–3.5 ppm (piperidine CH2_2), and δ 8.1 ppm (oxadiazole ring proton).
  • X-ray Crystallography : Use SHELX software for structure refinement. For example, analog 3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole was solved in space group P21/cP2_1/c with Rint=0.042R_{\text{int}} = 0.042 .
  • Mass Spectrometry : ESI-HRMS (m/z calculated for C17_{17}H26_{26}N3_3O+^+: 296.1974; observed: 296.1976).

Validation : Compare melting points (e.g., 131–133°C for structurally related oxadiazoles ) and FT-IR for functional groups (e.g., C=N stretch at 1600–1650 cm1^{-1}).

Advanced: How can density functional theory (DFT) predict electronic properties?

Methodological Answer:
DFT studies using hybrid functionals (e.g., B3LYP ) are critical for analyzing:

  • HOMO-LUMO Gaps : Predict reactivity and charge transfer. For example, Becke’s 1993 functional achieved an average deviation of 2.4 kcal/mol for atomization energies .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites.

Q. Table: Comparison of DFT Functionals

FunctionalComponentsPerformance MetricReference
B3LYPExact exchange + gradient correction2.4 kcal/mol error (atomization)
Becke 1988Gradient-corrected exchangeAccurate asymptotic behavior

Validation : Benchmark against experimental UV-Vis spectra or redox potentials.

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:
Contradictions may arise from:

  • Purity Issues : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to ensure >95% purity. Predicted pKa (~1.42 ) affects solubility and bioactivity.
  • Assay Conditions : Validate receptor-binding assays (e.g., 5-HT1B in ) with positive controls like SB-224289.
  • Structural Confirmation : Re-analyze via X-ray crystallography to rule out polymorphic variations.

Advanced: What in vitro assays evaluate receptor-binding affinity?

Methodological Answer:

  • Radioligand Displacement : Use 3^3H-SB-224289 (5-HT1B receptor inverse agonist ) in HEK293 cells. Calculate IC50_{50} via nonlinear regression.
  • Functional Assays : Measure cAMP inhibition (EC50_{50}) using forskolin-stimulated cells.

Example : Analog SB-224289 showed sub-nanomolar affinity (Ki_i = 0.2 nM) for 5-HT1B .

Basic: How to optimize HPLC purity assessment?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% aqueous TFA over 20 min.
  • Detection : UV at 254 nm (oxadiazole absorbance).

Validation : Compare retention time with standards and confirm purity via spiking experiments. Predicted logP (~2.8 ) informs solvent selection.

Advanced: Challenges in crystallizing the compound?

Methodological Answer:

  • Challenges : Low solubility in polar solvents; cyclohexyl group induces steric hindrance.
  • Solutions :
    • Use co-crystallization agents (e.g., succinic acid).
    • Screen solvents (e.g., dichloromethane/hexane diffusion).
    • Refine with SHELXL to resolve disordered regions.

Example : Piperidine-oxadiazole analogs crystallized in monoclinic systems with Z’ = 1 .

Advanced: Designing molecular docking studies for target identification

Methodological Answer:

  • Software : AutoDock Vina or Schrödinger Glide.
  • Target Selection : Focus on receptors with oxadiazole-binding pockets (e.g., SARS-CoV-2 main protease ).
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50_{50}.

Example : Compound 37 (oxadiazole-piperidine) showed strong binding to SARS-CoV-2 protease .

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